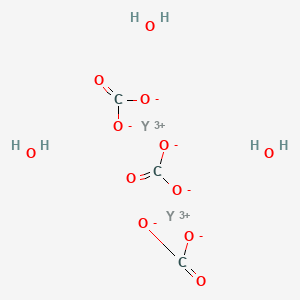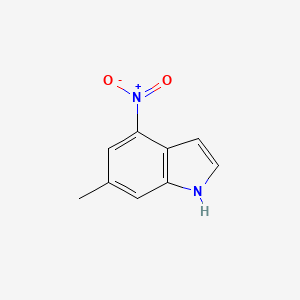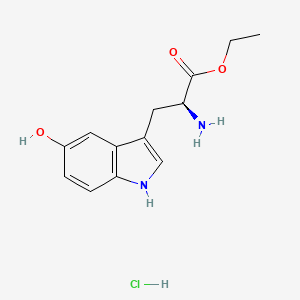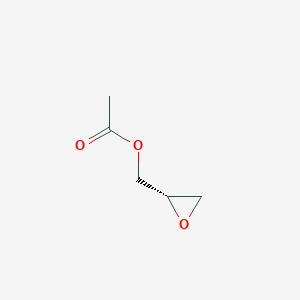
Yttrium Carbonate Trihydrate
Descripción general
Descripción
Yttrium Carbonate Trihydrate (YCTH) is a compound consisting of one Yttrium atom and three Carbonate ions, with three water molecules attached. It is a white, odorless powder with a melting point of 801°C and a density of 3.85 g/cm3. YCTH is used in a variety of scientific research applications and lab experiments, due to its unique properties and wide range of potential applications.
Aplicaciones Científicas De Investigación
Y2(CO3)3⋅3H2O Y_2(CO_3)_3 \cdot 3H_2O Y2(CO3)3⋅3H2O
, is a versatile compound with several applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Material Synthesis
Yttrium Carbonate Trihydrate serves as a precursor for synthesizing various yttrium compounds. Through calcination, it can be converted to yttrium oxide, which is crucial in producing advanced materials like ceramics and glass with high thermal stability and low expansion coefficients .
Electronics and Photonics
In the electronics industry, yttrium compounds derived from Yttrium Carbonate Trihydrate are used to manufacture components like capacitors and transistors. Yttrium oxide, in particular, is used in phosphors for color television tubes .
Medical Imaging
Yttrium plays a significant role in medical imaging technologies. Yttrium isotopes, which can be sourced from yttrium compounds, are used in PET imaging to help diagnose various diseases .
Cancer Therapy
Yttrium isotopes are also used in radiotherapy for cancer treatment. Yttrium-90, for instance, is utilized in radiopharmaceuticals for targeted tumor destruction without affecting surrounding healthy tissues .
Superconductors
Yttrium compounds are essential in the production of superconducting materials. These materials have applications in creating powerful magnets for medical MRI machines and research equipment .
Laser Technology
In laser technology, yttrium compounds are used to produce yttrium aluminum garnet (YAG) lasers. These lasers have various applications, including in medicine for cutting and cauterizing tissue .
Biomedical Implants
Yttrium-stabilized zirconia, derived from yttrium compounds, is used in making durable and biocompatible dental implants and prosthetics .
Chemical Catalysis
Yttrium compounds act as catalysts in organic synthesis reactions. They help in creating complex molecules for pharmaceuticals and other chemical products .
Mecanismo De Acción
Target of Action
Yttrium Carbonate Trihydrate, also known as Yttrium(III) carbonate Trihydrate , is a compound that primarily targets yttrium receptors in various biochemical processes.
Mode of Action
It’s known that the compound interacts with its targets throughionic bonding , given the presence of yttrium ions (Y+3) in its structure .
Biochemical Pathways
It’s suggested that yttrium, due to its chemical similarities, acts like a lanthanide in respect to its toxicological behavior
Result of Action
It’s known that yttrium can cause acute hepatic injury and a transient increase of plasma calcium following injection . More research is needed to fully understand the effects of this compound at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of Yttrium Carbonate Trihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the action of Yttrium Carbonate Trihydrate.
Propiedades
IUPAC Name |
yttrium(3+);tricarbonate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.3H2O.2Y/c3*2-1(3)4;;;;;/h3*(H2,2,3,4);3*1H2;;/q;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDFPFCJDQZQF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O12Y2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648494 | |
| Record name | Yttrium carbonate--water (2/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium Carbonate Trihydrate | |
CAS RN |
5970-44-5 | |
| Record name | Yttrium carbonate--water (2/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)
